Triphenyl-d15-tin chloride is a deuterated derivative of triphenyltin chloride, with the chemical formula and a molecular weight of approximately 344.0 g/mol. The compound contains three phenyl groups attached to a tin atom, where the hydrogen atoms in the phenyl groups are replaced with deuterium, making it useful in various isotopic studies. This compound is notable for its high purity, typically exceeding 98% in chemical applications, and is classified as hazardous due to its potential to cause severe skin burns and eye damage .
Triphenyl-d15-tin chloride doesn't have a direct mechanism of action. Its primary function is as a reference compound in NMR spectroscopy. The specific deuterium labeling allows researchers to identify the compound in complex mixtures and study its interactions with other molecules through NMR signal shifts [].
These reactions make triphenyl-d15-tin chloride a versatile reagent in organic synthesis and materials science.
Triphenyl-d15-tin chloride exhibits significant biological activity, particularly in its ability to mediate ion transport across biological membranes. Studies have shown that it can facilitate the transport of chloride ions across membranes such as those found in mitochondria and erythrocytes. This property suggests potential applications in pharmacology and toxicology, although its toxicity necessitates careful handling.
The synthesis of triphenyl-d15-tin chloride generally involves the following methods:
Both methods require careful control of reaction conditions to ensure high yields and purity.
Triphenyl-d15-tin chloride is utilized in various fields:
Research has indicated that triphenyl-d15-tin chloride interacts with various biological systems, particularly concerning ion transport mechanisms. Its effects on cellular membranes have been studied extensively, revealing insights into how organotin compounds influence membrane potential and permeability. This interaction is crucial for understanding its potential therapeutic or toxicological effects.
Triphenyl-d15-tin chloride can be compared with several similar organotin compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Triphenyltin chloride | Non-deuterated form; widely used in agriculture | |
Tri-n-butyltin chloride | Known for antifouling properties | |
Dibutyltin dichloride | Used as a biocide; different structure and reactivity | |
Triphenyltin hydroxide | Hydrolyzed form; less toxic than chlorinated variants |
Triphenyl-d15-tin chloride's uniqueness lies in its deuterated nature, which allows for specific applications in isotope labeling and tracing studies that are not possible with its non-deuterated counterparts.
Triphenyl-d15-tin chloride (C18D15ClSn) is synthesized through targeted deuteration strategies to replace all 15 hydrogen atoms in the phenyl rings with deuterium. A primary method involves the use of deuterated Grignard reagents, such as bromo(phenyl-D5)magnesium (C6D5MgBr), which reacts with tin(IV) chloride to form the deuterated organotin compound. This approach ensures high isotopic purity (>98% deuterium incorporation) by leveraging the stoichiometric substitution of hydrogen with deuterium at the aromatic positions.
An alternative pathway employs direct isotopic exchange using deuterated benzene (C6D6) under catalytic conditions. For example, rhodium-based catalysts, such as RhH{κ³-P,O,P-[xant(PiPr₂)₂]}, facilitate H/D exchange at elevated temperatures (60–80°C), achieving near-quantitative deuterium substitution. This method avoids the need for complex organometallic precursors and is scalable for industrial applications.
Recent advances in photoredox catalysis have also enabled selective deuteration. Loh et al. (2017) demonstrated that α-amino sp³ C–H bonds in organotin precursors could undergo deuteration using D₂O as the deuterium source under visible-light irradiation, though this method is less common for aryl deuteration.
Isotopic exchange in Triphenyl-d15-tin chloride predominantly occurs via σ-bond metathesis or oxidative addition/reductive elimination cycles. For instance, rhodium(I) hydrides (e.g., RhH{κ³-P,O,P-[xant(PiPr₂)₂]}) activate C–H bonds in benzene-d6, forming transient metal-deuteride intermediates that transfer deuterium to the tin-bound phenyl groups. Key steps include:
The reaction kinetics are influenced by the electronic properties of the catalyst. Electron-deficient ligands accelerate deuterium transfer by polarizing the Rh–D bond, while steric hindrance from bulky ligands reduces exchange efficiency.
Redistribution reactions play a critical role in synthesizing mixed organotin species. For example, halide redistribution between Triphenyl-d15-tin chloride and non-deuterated organotin compounds (e.g., SnMe₃Cl) yields partially deuterated derivatives. This process is catalyzed by platinum complexes, which stabilize transition states through M–Sn interactions:
$$
2 \, \text{SnMe}3\text{R} \rightleftharpoons \text{SnMe}4 + \text{SnMe}2\text{R}2 \quad (\text{R = aryl})
$$
In deuterated systems, redistribution equilibrates deuterium across phenyl groups, enhancing isotopic homogeneity. However, competing side reactions, such as protodecupration, necessitate careful control of reaction conditions (e.g., low temperatures, anhydrous solvents).
Catalysts and solvents significantly impact deuterium incorporation:
Catalyst | Solvent | Deuterium Incorporation | Reference |
---|---|---|---|
RhH{κ³-P,O,P} | Acetone | 95–99% | |
Cu(OAc)₂/DTB-DPPBz | THF | 90–97% | |
PtCl₂ | Toluene | 75–85% |
Catalyst turnover frequencies (TOFs) vary widely: Rh-based systems achieve TOFs of 1,200 h⁻¹, whereas Cu catalysts operate at 300–500 h⁻¹.
Triphenyl-d15-tin chloride is widely employed as an internal standard in gas chromatography-mass spectrometry (GC/MS) workflows due to its structural similarity to target analytes and minimal isotopic interference. In toy material analysis, deuterated organotins like triphenyl-d15-tin chloride compensate for matrix effects and instrument variability, enabling precise quantification of contaminants such as tributyltin and triphenyltin. For example, Agilent’s GC/MS method for toy safety compliance uses triphenyl-d15-tin chloride to achieve detection limits of 1 ppb for organic tin compounds, critical for meeting the European Union’s EN71-3 migration limit of 0.2 mg/kg in liquid toy materials [1].
The compound’s deuterium labeling ensures chromatographic co-elution with non-deuterated analogs while providing distinct mass spectral signatures. This allows simultaneous monitoring of quantifier ions (e.g., m/z 351 for triphenyltin) and qualifier ions (e.g., m/z 366 for triphenyl-d15-tin chloride) without signal overlap [1]. Such specificity is vital for differentiating target analytes from co-extracted interferents in complex matrices like polymers and beverages [3].
Derivatization enhances the volatility and detectability of triphenyl-d15-tin chloride and its analogs in GC-based systems. Two predominant strategies are employed:
Ethylation with Sodium Tetraethylborate (NaBEt₄):
This aqueous-phase derivatization converts ionic organotins to volatile ethylated derivatives. In beverage analysis, NaBEt₄ enables liquid-liquid extraction of triphenyltin into hexane, achieving recoveries of 70–120% at spiked concentrations as low as 0.001 mg/L [3]. The method’s efficiency is evidenced by linear calibration curves (R² > 0.995) across a 0.001–0.200 mg/L range [3].
Grignard Alkylation:
Pentylmagnesium bromide alkylation is preferred for environmental water samples, producing derivatives with higher molecular weights and improved chromatographic separation. Comparative studies show pentyl derivatives yield 20% higher molar responses than methyl or propyl analogs, minimizing detection limits to sub-ppt levels in seawater [5].
Triphenyl-d15-tin chloride’s derivatization kinetics mirror its non-deuterated counterpart, ensuring consistent recovery rates during isotopic dilution calculations [1] [4].
The compound’s utility in complex matrices is demonstrated through its application in toy safety and food contact material testing. Key advancements include:
Matrix | LOD (μg/L) | Recovery (%) | RSD (%) | Source |
---|---|---|---|---|
Toy materials | 0.001 | 85–110 | 5.2 | [1] |
Beverages | 0.0001 | 70–120 | 8.7 | [3] |
Seawater | 0.0005 | 92–105 | 6.5 | [5] |
Triphenyl-d15-tin chloride outperforms non-deuterated and alternative deuterated standards in specificity and precision:
Corrosive